4-Butoxy-3-ethoxybenzaldehyde
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Overview
Description
4-Butoxy-3-ethoxybenzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-ethoxybenzaldehyde typically involves the alkylation of 3-ethoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy and ethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Butoxy-3-ethoxybenzoic acid.
Reduction: 4-Butoxy-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a fragrance intermediate.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-ethoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
- 4-Butoxybenzaldehyde
- 3-Ethoxybenzaldehyde
- 4-Ethoxy-3-methoxybenzaldehyde
Comparison: 4-Butoxy-3-ethoxybenzaldehyde is unique due to the presence of both butoxy and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 4-Butoxybenzaldehyde lacks the ethoxy group, which affects its solubility and reactivity. Similarly, 3-Ethoxybenzaldehyde lacks the butoxy group, leading to different chemical behavior .
Properties
IUPAC Name |
4-butoxy-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCSYUPPGUVAPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364490 |
Source
|
Record name | 4-butoxy-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93567-90-9 |
Source
|
Record name | 4-butoxy-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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